molecular formula C9H3Cl2N3O B1433710 2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine CAS No. 1268241-74-2

2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine

Cat. No. B1433710
CAS RN: 1268241-74-2
M. Wt: 240.04 g/mol
InChI Key: MNUHJWKPRZOOLM-UHFFFAOYSA-N
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Description

2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a chemical compound with the molecular formula C9H3Cl2N3O . It is a type of pyridopyrimidine, a class of compounds that have shown therapeutic interest and are used on several therapeutic targets .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid can produce a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is characterized by a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact structure can be represented by the InChI code: 1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine include a molecular weight of 240.05 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antitumor Activity

The compound “2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine” may have potential antitumor effects similar to its analogs which have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. Compounds inhibiting DHFR can have therapeutic applications in treating cancer by preventing the growth of cancer cells .

Synthesis of Novel Compounds

This chemical scaffold is used as a starting material for synthesizing various novel compounds. For instance, it can undergo regioselective SNAr reactions to introduce different substituents, which can lead to the development of new molecules with potential pharmacological properties .

Organic Light-Emitting Diodes (OLEDs)

Derivatives of pyrido[3,2-d]pyrimidine have been explored as hosts for phosphorescent organic light-emitting diodes (OLEDs). These compounds can contribute to the development of more efficient and stable OLED materials .

Structural Modifications for Drug Development

The dichloropyrido pyrimidine scaffold serves as a key intermediate for structural modifications at specific positions on the pyrimidine ring. This process is crucial in the drug development pipeline as it allows for the creation of a variety of drugs with desired biological activities .

Suzuki-Miyaura Cross-Coupling Reactions

The compound can be used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to create complex molecules .

Safety And Hazards

The safety information for 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine indicates that it should be handled with care. Precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUHJWKPRZOOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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